Lificiguat

Description

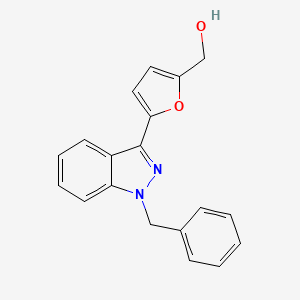

antineoplastic; activates platelet guanylate cyclase; a radiosensitizing agent and guanylate cyclase activator; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQVFCKUDYMWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165635 | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170632-47-0 | |

| Record name | Lificiguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lificiguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | yc-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lificiguat (YC-1): A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanism of Lificiguat (commonly known as YC-1), focusing on its action within and upon endothelial cells. This compound is a benzyl (B1604629) indazole derivative that pioneered a class of drugs known as soluble guanylate cyclase (sGC) stimulators and activators.[1] Its ability to modulate the nitric oxide (NO) signaling pathway, independent of endogenous NO production, has made it a significant tool in cardiovascular research and a precursor to clinically approved drugs.[2]

Core Mechanism: Dual-Mode Activation of Soluble Guanylate Cyclase (sGC)

The primary molecular target of this compound is the enzyme soluble guanylate cyclase (sGC), a key component of the nitric oxide signaling pathway. In its physiological state, sGC is activated by NO, which is synthesized by endothelial nitric oxide synthase (eNOS) in endothelial cells. NO binds to the ferrous heme moiety of sGC, triggering a conformational change that converts guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3][4]

This compound modulates this pathway through a unique, dual mechanism of action that does not depend on endogenous NO:

-

Direct (NO-Independent) Activation: this compound can directly bind to an allosteric site on the sGC enzyme, inducing a modest activation (approximately 10-fold) and subsequent cGMP production even in the complete absence of NO.[1][5]

-

Synergistic Sensitization (NO-Dependent Potentiation): In the presence of NO (or other gaseous ligands like carbon monoxide, CO), this compound's effect is dramatically amplified.[1][6] It sensitizes the enzyme to NO, resulting in a synergistic activation that can be several hundred-fold greater than with either agent alone.[5] This occurs because this compound's binding to the allosteric site stabilizes the activated state of the enzyme and slows the rate of NO dissociation from the heme group.[1]

Recent structural studies have shown that stimulators like this compound bind between the β1 H-NOX and coiled-coil domains of sGC, stabilizing the enzyme in its extended, active conformation.[3][7]

Downstream Cellular Effects in the Vasculature

The this compound-induced elevation of cGMP triggers a cascade of downstream events in both endothelial and vascular smooth muscle cells, contributing to its overall therapeutic profile.

-

Vasodilation: The most prominent effect is potent, long-lasting vasodilation. Increased cGMP in vascular smooth muscle cells activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and smooth muscle relaxation.[4] this compound induces concentration-dependent, endothelium-independent relaxation.[8][9]

-

Inhibition of Phosphodiesterase (PDE): Some evidence suggests this compound also possesses PDE inhibitory activity, particularly against cGMP-degrading isoforms.[8] This dual action—stimulating cGMP production via sGC and preventing its breakdown—leads to a more substantial and sustained elevation of intracellular cGMP levels compared to NO donors alone.[8][9]

-

Positive Feedback on NO Production: In endothelial cells, the rise in cGMP can stimulate eNOS activity, leading to further NO production and creating a positive feedback loop that potentiates the vasodilatory response.[10]

-

Anti-inflammatory and Anti-remodeling Effects:

-

Reduced Endothelin-1 (B181129) (ET-1): this compound has been shown to decrease the secretion of ET-1, a potent vasoconstrictor and pro-fibrotic molecule, from endothelial cells via a cGMP-dependent mechanism.[11]

-

Decreased Superoxide (B77818): sGC activation can lead to a reduction in superoxide anion concentration, which in turn preserves the bioavailability of endogenous NO that would otherwise be scavenged.[12]

-

Anti-platelet Aggregation: A primary discovered effect of this compound is the potent inhibition of platelet aggregation, mediated by elevated cGMP levels.[2][5]

-

Reduced Profibrotic Cytokines: In human microvascular endothelial cells, related sGC activators have been shown to reduce the production of the profibrotic cytokine TGF-β2 under hypoxic conditions.[13][14]

-

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the activity of this compound from published literature.

| Parameter | Value | Context | Source(s) |

| sGC Binding Affinity (Kd) | 0.6 - 1.1 µM | Binding to the β subunit of sGC in the presence of CO. | [15] |

| sGC Activation (NO-independent) | ~10-fold | Direct stimulation of purified sGC without NO. | [1][5] |

| sGC Activation (Synergistic) | Several hundred-fold | Potentiation of NO- or CO-dependent sGC activation. | [1][5][6] |

| Vasorelaxation | 0.3 - 300 µM | Concentration range causing relaxation in isolated rabbit aortic rings. | [8][9] |

| Platelet Aggregation Inhibition | 70% inhibition at 30 µM | Inhibition of platelet aggregation induced in vitro. | [2] |

Key Experimental Protocols

The characterization of this compound's mechanism relies on several key experimental methodologies. Below are generalized protocols representative of those cited in the literature.

A. sGC Activity Assay (using Radioisotopes)

This assay quantifies the enzymatic activity of sGC by measuring the conversion of radiolabeled GTP to cGMP.

-

Preparation: Cell lysates (e.g., from endothelial cells) or purified recombinant sGC enzyme are prepared.

-

Reaction Mixture: A reaction buffer is prepared, typically containing 50 mM HEPES, MgCl₂, GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and [α-³²P]GTP as a tracer.[16][17]

-

Incubation: The enzyme preparation is added to the reaction mixture with or without this compound and/or an NO donor (e.g., SNAP). The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

Separation & Quantification: The reaction is stopped, and the produced [α-³²P]cGMP is separated from the unreacted [α-³²P]GTP, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Analysis: The radioactivity of the cGMP fraction is measured using a scintillation counter. Activity is expressed as pmol of cGMP formed per minute per mg of protein.[16]

B. Vascular Reactivity Assay (Isometric Tension)

This ex vivo method assesses the direct effect of this compound on blood vessel tone.

-

Tissue Preparation: A blood vessel, such as a rabbit or mouse aorta, is carefully excised and cut into rings (2-4 mm).[8][9]

-

Mounting: The aortic rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with 95% O₂/5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Pre-contraction: Once equilibrated, the rings are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) (PE) or norepinephrine (B1679862) (NE) to achieve a stable, submaximal contraction.

-

Concentration-Response: this compound is added to the bath in a cumulative manner, with the relaxation response recorded at each concentration until a maximal effect is observed.

-

Analysis: The relaxation is expressed as a percentage reversal of the pre-contraction induced by the vasoconstrictor. EC₅₀ values can be calculated from the resulting concentration-response curve.

C. Intracellular cGMP Measurement

This assay quantifies the second messenger produced in response to sGC activation in intact cells.

-

Cell Culture: Endothelial cells are cultured in multi-well plates until confluent.

-

Pre-incubation: Cells are often pre-incubated with a PDE inhibitor (e.g., IBMX) to allow for the accumulation of cGMP.

-

Stimulation: The culture medium is replaced with a medium containing various concentrations of this compound (with or without an NO donor) for a specified time.

-

Lysis: The reaction is terminated by removing the medium and lysing the cells (e.g., with 0.1 M HCl or a commercial lysis buffer).

-

Quantification: The cGMP concentration in the cell lysate is determined using a commercially available, competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.[17][18]

-

Normalization: Results are typically normalized to the total protein content of the lysate and expressed as pmol cGMP/mg protein or as a fold-increase over basal levels.

References

- 1. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]

- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the soluble guanylyl cyclase activator, YC‐1, on vascular tone, cyclic GMP levels and phosphodiesterase activity | Semantic Scholar [semanticscholar.org]

- 10. In Endothelial Cells, the Activation or Stimulation of Soluble Guanylyl Cyclase Induces the Nitric Oxide Production by a Mechanism Dependent of Nitric Oxide Synthase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide decreases endothelin-1 secretion through the activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Lificiguat's Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lificiguat, also known as YC-1, is a versatile small molecule renowned for its dual mechanism of action as a soluble guanylate cyclase (sGC) activator and a Hypoxia-inducible factor-1α (HIF-1α) inhibitor. This technical guide provides a comprehensive review of the biological activities of this compound, detailing its molecular mechanisms, summarizing quantitative data from preclinical studies, and outlining detailed experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of cardiovascular disease and oncology.

Introduction

This compound (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) was initially identified as a potent inhibitor of platelet aggregation.[1] Subsequent research revealed its multifaceted pharmacological profile, primarily centered around two key signaling pathways: the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) pathway and the hypoxia-inducible factor-1 (HIF-1) signaling cascade.[2][3] Its ability to modulate these pathways has positioned this compound as a significant tool for investigating physiological and pathophysiological processes and as a potential therapeutic agent for a range of diseases, including cardiovascular disorders and cancer.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: In Vitro Efficacy of this compound

| Biological Activity | Assay System | Parameter | Value | Reference(s) |

| sGC Activation | Sf21 cells with 30 nM PAPA/NO | EC50 | 4.11 μM | [5] |

| sGC Binding | Purified sGC (β subunit) in the presence of CO | Kd | 0.6-1.1 μM | [6] |

| Platelet Aggregation Inhibition | Washed rabbit platelets (Collagen-induced) | IC50 | 14.6 μM | [3] |

| Platelet Aggregation Inhibition | Washed human platelets (Collagen-induced) | IC50 | 0.04 μM | [3] |

| Cytotoxicity | HL60 cells | ED50 | 25.27 μM | [5] |

| Cytotoxicity | HepG2 cells (72 hrs) | IC50 | 2.2 μM | [7] |

| HIF-1 Transcriptional Activity Inhibition | Human AGS cells | IC50 | 2 μM | [8] |

Table 2: In Vivo Data for this compound

| Study Type | Animal Model | Dosage | Route of Administration | Observed Effects | Reference(s) |

| Anti-tumor Activity | Male nude (BALB/cAnNCrj–nu/nu) mice with xenograft tumors | 30 μg/g | Intraperitoneal (i.p.) | Inhibition of tumor growth and angiogenesis | [4] |

| Antithrombotic Activity | Experimental animals | Not specified | Not specified | Inhibition of platelet-rich thrombosis and decrease in mean arterial pressure | [4] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of two distinct signaling pathways.

Activation of the Soluble Guanylate Cyclase (sGC) Pathway

This compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[2] It sensitizes sGC to its endogenous activator, NO, and can also directly stimulate the enzyme, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[4] This elevation in cGMP activates downstream effectors such as protein kinase G (PKG), resulting in vasodilation and inhibition of platelet aggregation.[1][9]

References

- 1. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]

- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Lificiguat (YC-1): A Technical Guide for Researchers on its Function as a Soluble Guanylate Cyclase (sGC) Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lificiguat, also known as YC-1, is a pioneering synthetic small molecule that has been instrumental in the study of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. As the first-in-class sGC stimulator, this compound activates sGC independently of nitric oxide, but also acts synergistically with NO to enhance cGMP production.[1] This dual action has made it a valuable tool for investigating the physiological and pathophysiological roles of the sGC pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and a comparative analysis with other sGC modulators.

Introduction to Soluble Guanylate Cyclase (sGC) Signaling

Soluble guanylate cyclase is a critical enzyme in the NO signaling pathway.[2] It is a heterodimeric hemoprotein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[3] cGMP, in turn, mediates a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[4] Dysregulation of the NO-sGC-cGMP pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target.[2]

Pharmacological modulators of sGC are broadly classified into two categories:

-

sGC Stimulators (Heme-Dependent): These compounds, including this compound and Riociguat, require the presence of the reduced ferrous (Fe²⁺) heme group on sGC for their activity.[4][5] They directly activate the enzyme and also increase its sensitivity to endogenous NO.[5]

-

sGC Activators (Heme-Independent): This class of molecules, such as Cinaciguat, can activate sGC when the heme iron is in its oxidized (Fe³⁺) state or even when the heme group is absent.[4] This makes them particularly relevant in disease states characterized by oxidative stress, where sGC may be unresponsive to NO.[6]

This compound (YC-1): Mechanism of Action

This compound is a benzyl (B1604629) indazole derivative that allosterically activates sGC.[7] It enhances the catalytic rate of the enzyme and sensitizes it to gaseous activators like NO and carbon monoxide (CO).[7] While this compound alone can stimulate sGC activity, its potency is significantly amplified in the presence of NO, leading to a synergistic increase in cGMP production.[1] This potentiation is a hallmark of sGC stimulators.[7]

However, the pharmacological profile of this compound is complicated by its off-target effects, most notably the inhibition of various phosphodiesterase (PDE) isoforms.[1][4] PDEs are responsible for the degradation of cGMP; therefore, their inhibition by this compound can further elevate intracellular cGMP levels.[1] This dual mechanism of action, while potentially enhancing its therapeutic effect, necessitates careful interpretation of experimental data.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and provide a comparison with other notable sGC modulators.

Table 1: In Vitro Potency of sGC Modulators

| Compound | Class | Target sGC State | EC₅₀ for sGC Activation (μM) | Key Findings & References |

| This compound (YC-1) | sGC Stimulator | Reduced (Ferrous) | 18.6 (purified sGC, no NO)[4] | The first-in-class sGC stimulator with known off-target PDE inhibitory effects.[4] |

| 4.11 (in Sf21 cells with 30 nM PAPA/NO)[7] | Synergistic activation with NO. | |||

| Riociguat | sGC Stimulator | Reduced (Ferrous) | ~0.08 (in CHO cells)[8] | Approved for the treatment of pulmonary hypertension.[2] |

| Vericiguat | sGC Stimulator | Reduced (Ferrous) | 0.256 (in sGC reporter cell line with ODQ)[9] | Developed for the treatment of chronic heart failure.[9] |

| Cinaciguat | sGC Activator | Oxidized/Heme-free | ~0.2 (heme-free sGC)[4][10] | Specifically activates oxidized or heme-free sGC.[4][10] |

| ~0.01 (heme-free/oxidized sGC)[11] | Potent activator of NO-insensitive sGC.[11] |

Table 2: Off-Target Profile of this compound (YC-1) - PDE Inhibition

| PDE Isoform | IC₅₀ (μM) | Reference |

| PDE1 | Reported, but specific value not consistently available | [4] |

| PDE2 | Reported, but specific value not consistently available | [4] |

| PDE3 | Reported, but specific value not consistently available | [4] |

| PDE4 | Reported, but specific value not consistently available | [4] |

| PDE5 | Reported, but specific value not consistently available | [4] |

Table 3: Comparative Pharmacokinetics of Oral sGC Stimulators

| Compound | Half-life (t₁/₂) | Bioavailability | Key Findings & References |

| This compound (YC-1) | Data not readily available | Data not readily available | Limited clinical development. |

| Vericiguat | ~20 hours (healthy volunteers)[12] | ~93% (with food)[12] | Once-daily dosing regimen.[13] |

| ~30 hours (heart failure patients)[12] | |||

| Riociguat | Data not as readily available for a direct comparison | ~94.3%[14] | Typically administered three times daily.[13] |

Experimental Protocols

Measurement of sGC Activity in Cell Lysates or Purified Enzyme Preparations

This protocol provides a general framework for quantifying the enzymatic activity of sGC.

Objective: To measure the production of cGMP from GTP by sGC in the presence and absence of this compound and/or an NO donor.

Materials:

-

Purified sGC or cell lysates containing sGC

-

GTP solution

-

This compound (YC-1) stock solution

-

NO donor solution (e.g., sodium nitroprusside, SNP)

-

Reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing MgCl₂, and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation)

-

Quenching solution (e.g., trichloroacetic acid or zinc acetate/sodium carbonate)

-

cGMP ELISA kit

Procedure:

-

Preparation: Prepare serial dilutions of this compound and the NO donor. Keep all reagents on ice.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified sGC or cell lysate, and the desired concentration of this compound. In parallel tubes, include controls with vehicle, NO donor alone, and this compound with the NO donor.

-

Initiation: Start the reaction by adding the GTP solution to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Quantification: Centrifuge the samples to pellet any precipitate. Measure the cGMP concentration in the supernatant using a commercial cGMP ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the amount of cGMP produced to the amount of protein in the lysate or the concentration of purified enzyme. Plot the cGMP concentration against the this compound concentration to determine the EC₅₀.

Quantification of Intracellular cGMP Levels by ELISA

This protocol outlines the measurement of cGMP levels in cultured cells treated with this compound.

Objective: To determine the effect of this compound on intracellular cGMP concentrations.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, platelets)

-

Cell culture medium

-

This compound (YC-1) stock solution

-

NO donor solution (optional)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP ELISA kit

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate and grow to the desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. For synergistic studies, co-incubate with an NO donor.

-

Incubation: Incubate the cells for the desired time at 37°C in a CO₂ incubator.

-

Cell Lysis: Aspirate the medium and add ice-cold cell lysis buffer to each well to stop phosphodiesterase activity and lyse the cells.

-

Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.

-

cGMP Measurement: Measure the cGMP concentration in the supernatant using a cGMP ELISA kit according to the manufacturer's protocol.[15][16] Some kits may require acetylation of the samples to increase sensitivity.[17][18]

-

Protein Quantification: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) for normalization.

-

Data Analysis: Express the results as pmol of cGMP per mg of protein.

Visualizations: Signaling Pathways and Experimental Workflows

The NO-sGC-cGMP Signaling Pathway and the Action of this compound

Caption: NO-sGC-cGMP signaling pathway showing the dual action of this compound.

Experimental Workflow for Assessing sGC Activation

Caption: Generalized workflow for an in vitro sGC activity assay.

Classification of sGC Modulators

Caption: Classification of pharmacological modulators of sGC.

Clinical Perspective and Future Directions

While this compound (YC-1) itself has not progressed to late-stage clinical development, likely due to its pharmacokinetic profile and off-target effects, its discovery was a seminal event that paved the way for the development of more potent and selective sGC stimulators.[19] Riociguat and Vericiguat are clinically approved drugs that validate the therapeutic potential of targeting the sGC pathway.[2][9]

The clinical development of other sGC modulators has had mixed results. For instance, a phase 2 trial of the sGC stimulator Praliciguat in patients with diabetic kidney disease did not meet its primary endpoint of reducing albuminuria.

Future research in this area will likely focus on developing sGC modulators with improved tissue specificity and pharmacokinetic profiles, as well as exploring their therapeutic utility in a wider range of diseases beyond cardiovascular conditions. The foundational understanding of sGC stimulation provided by this compound continues to be a cornerstone of these efforts.

References

- 1. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thecvc.ca [thecvc.ca]

- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. cloud-clone.com [cloud-clone.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. bioscience.co.uk [bioscience.co.uk]

- 19. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]

Lificiguat (YC-1) as a HIF-1α Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Lificiguat (YC-1), a small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It details the multifaceted mechanisms of action through which YC-1 exerts its inhibitory effects, including the suppression of HIF-1α protein synthesis, promotion of its degradation, and functional inactivation. This document compiles quantitative data from various studies into structured tables for easy comparison and provides detailed experimental protocols for key assays used to characterize YC-1's activity. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a comprehensive understanding of YC-1 as a potent anti-HIF-1α agent for research and drug development.

Introduction to HIF-1α and Its Role in Disease

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. The HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.

Dysregulation of the HIF-1 pathway is a hallmark of many diseases, particularly cancer. In solid tumors, hypoxia is a common feature, and the stabilization of HIF-1α allows cancer cells to adapt to the low-oxygen environment, promoting tumor growth, angiogenesis, and metastasis. Therefore, inhibiting HIF-1α has emerged as a promising therapeutic strategy for cancer and other diseases characterized by pathological angiogenesis and hypoxia.

This compound (YC-1): A Multi-Faceted HIF-1α Inhibitor

This compound, also known as YC-1, is a benzyl (B1604629) indazole derivative initially developed for its anti-platelet and vasodilatory effects. Subsequent research revealed its potent inhibitory activity against HIF-1α, independent of its effects on soluble guanylyl cyclase (sGC).[1] YC-1 has been widely used as a research tool to study the HIF-1 pathway and is considered a lead compound for the development of novel anti-cancer therapies.[2]

Mechanisms of Action

YC-1 inhibits HIF-1α through multiple distinct mechanisms, making it a robust and effective inhibitor:

-

Inhibition of HIF-1α Protein Synthesis: YC-1 suppresses the translation of HIF-1α mRNA into protein by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a key regulator of protein synthesis, and its inhibition by YC-1 prevents the de novo synthesis of HIF-1α protein.

-

Promotion of HIF-1α Degradation: YC-1 can also accelerate the degradation of the HIF-1α protein. This degradation is, in part, independent of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is the canonical pathway for HIF-1α degradation in normoxia.

-

Functional Inactivation of HIF-1α: YC-1 functionally inactivates the HIF-1α protein by stimulating the binding of Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α.[5] This enhanced interaction prevents the recruitment of the co-activator p300, which is essential for HIF-1α transcriptional activity.[5] This novel mechanism means that even if HIF-1α protein is present, it is unable to effectively drive the expression of its target genes.

Quantitative Data on YC-1 Activity

The inhibitory potency of YC-1 on HIF-1α has been quantified in numerous studies across various cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of YC-1 for HIF-1α Inhibition

| Cell Line | Assay Type | IC50 (µM) | Reference |

| PC-3 (Prostate Cancer) | HRE-Luciferase Reporter | ~30-60 | [6] |

| HUVEC | Cell Proliferation | 5-50 (Dose-dependent inhibition) | [7][8] |

| Hep3B (Hepatoma) | Not Specified | Not Specified | [3] |

| NCI-H87 (Stomach Carcinoma) | In vivo tumor growth | 30 µg/g daily | [3] |

| Caki-1 (Renal Carcinoma) | In vivo tumor growth | 30 µg/g daily | [3] |

| SiHa (Cervical Carcinoma) | In vivo tumor growth | 30 µg/g daily | [3] |

| SK-N-MC (Neuroblastoma) | In vivo tumor growth | 30 µg/g daily | [3] |

Table 2: Effect of YC-1 on VEGF Expression

| Cell Line/Model | YC-1 Concentration | Incubation Time | % Reduction in VEGF | Reference |

| Human Hepatocarcinoma | Not Specified | Not Specified | Dose-dependent | [9] |

| Rhesus Monkey (CRVO model) | 200 µM (intravitreal) | 1-2 weeks | Significant decrease | [10][11] |

| Malignant Glioma Cells | Not Specified | Not Specified | Significant decrease | Not Specified |

| HUVEC | Not Specified | Not Specified | Inhibition of VEGF-induced migration | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the HIF-1α inhibitory activity of YC-1.

Western Blotting for HIF-1α and Phospho-Akt

This protocol is for the detection of HIF-1α and phosphorylated Akt (Ser473), a marker of PI3K pathway activation.

Materials:

-

Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[13]

-

Nuclear Extraction Buffers: (See detailed protocol from Cayman Chemical or Abcam for specific recipes).[14]

-

Primary Antibodies:

-

Rabbit anti-HIF-1α (e.g., Novus Biologicals, NB100-449; Proteintech, 66730-1-Ig; Cell Signaling Technology, #3716) diluted 1:1000 - 1:10000.[15][16][17]

-

Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #9271) diluted 1:1000.[1][5][10]

-

Rabbit anti-p300 (e.g., Bethyl Laboratories, A300-358A; Cell Signaling Technology, #86377) diluted 1:1000 for WB, 2-10 µg/mg lysate for IP.[18][19]

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG diluted according to the manufacturer's instructions.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST.

-

Chemiluminescent Substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with desired concentrations of YC-1 for the specified duration. For hypoxia experiments, incubate cells in a hypoxic chamber (e.g., 1% O₂).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane extensively with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a luciferase reporter gene under the control of HREs.

Materials:

-

HRE-Luciferase Reporter Plasmid: A plasmid containing multiple copies of the HRE sequence upstream of a firefly luciferase gene.

-

Control Plasmid: A plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Transfection Reagent.

-

Luciferase Assay System.

Procedure:

-

Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the Renilla control plasmid.

-

Treatment: After 24 hours, treat the cells with YC-1 and/or expose them to hypoxic conditions.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Co-Immunoprecipitation (Co-IP) of HIF-1α and p300

This technique is used to demonstrate the interaction between HIF-1α and its co-activator p300 and to investigate the disruptive effect of YC-1 on this interaction.

Materials:

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors.

-

Antibody for IP: Anti-p300 antibody (e.g., Bethyl Laboratories, A300-358A).[18]

-

Antibody for Western Blot: Anti-HIF-1α antibody.

-

Protein A/G Agarose Beads.

-

Control IgG.

Procedure:

-

Cell Lysis: Lyse treated cells with Co-IP lysis buffer.

-

Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-p300 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-HIF-1α antibody.

Mammalian Two-Hybrid Assay

This assay is used to study the interaction between the HIF-1α CAD and the CH1 domain of p300 in living cells.[6][21][22][23][24]

Materials:

-

Bait Plasmid: e.g., pM-HIF-1α-CAD (expresses the GAL4 DNA-binding domain fused to the HIF-1α CAD).

-

Prey Plasmid: e.g., pVP16-p300-CH1 (expresses the VP16 activation domain fused to the p300 CH1 domain).

-

Reporter Plasmid: A plasmid with a GAL4-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Transfection Reagent.

-

Luciferase Assay System.

Procedure:

-

Co-transfection: Co-transfect cells with the bait, prey, and reporter plasmids.

-

Treatment: Treat the cells with YC-1 under normoxic or hypoxic conditions.

-

Cell Lysis and Luciferase Assay: Perform a luciferase assay as described in section 4.2. An increase in luciferase activity indicates an interaction between the bait and prey proteins.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, and the inhibitory effect of YC-1.[2][25][26][27]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Basement Membrane Matrix (e.g., Matrigel).

-

Endothelial Cell Growth Medium.

-

YC-1.

Procedure:

-

Coating: Coat the wells of a 96-well plate with the basement membrane matrix.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of various concentrations of YC-1.

-

Incubation: Incubate the cells for 4-18 hours to allow for tube formation.

-

Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions).

Conclusion

This compound (YC-1) is a potent and well-characterized inhibitor of HIF-1α with a unique multi-pronged mechanism of action. It not only reduces the levels of HIF-1α protein but also functionally inactivates it, providing a robust approach to block the HIF-1 signaling pathway. The experimental protocols and quantitative data presented in this technical guide offer a valuable resource for researchers and drug development professionals working on HIF-1α-targeted therapies. The versatility of YC-1 as a research tool and its potential as a therapeutic lead compound underscore the importance of continued investigation into its biological activities and the development of its derivatives.

References

- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. ibidi.com [ibidi.com]

- 3. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. YC-1 inhibits proliferation of human vascular endothelial cells through a cyclic GMP-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Phospho-AKT (Ser473) antibody (66444-1-Ig) | Proteintech [ptglab.com]

- 10. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. YC-1 Inhibits VEGF and Inflammatory Mediators Expression on Experimental Central Retinal Vein Occlusion in Rhesus Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Inhibition of Vascular Endothelial Growth Factor–Mediated Angiogenesis by Cyclosporin a: Roles of the Nuclear Factor of Activated T Cells and Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p300 Polyclonal Antibody (PA1-848) [thermofisher.com]

- 15. HIF-1 alpha antibody (66730-1-Ig) | Proteintech [ptglab.com]

- 16. HIF-1 alpha Antibody | Cell Signaling Technology [cellsignal.com]

- 17. HIF1A Antibody (D2U3T) | Cell Signaling Technology [cellsignal.com]

- 18. p300 Polyclonal Antibody (A300-358A) [thermofisher.com]

- 19. p300 (D8Z4E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 20. p300 (E8S2V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 21. Phospho-AKT (Ser473) Monoclonal Antibody (1C10B8) (66444-1-IG) [thermofisher.com]

- 22. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 25. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

Lificiguat (YC-1): A Technical Guide to its Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lificiguat, also known as YC-1, is a versatile small molecule compound recognized for its potent biological activities. Initially identified as an antiplatelet agent, its primary mechanism of action is the allosteric activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling cascade.[1][2] this compound sensitizes sGC to endogenous activators like NO and carbon monoxide (CO), leading to a significant amplification of cyclic guanosine (B1672433) monophosphate (cGMP) production.[1][3][4] This elevation in cGMP subsequently activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), which mediates a wide array of physiological responses including vasodilation and inhibition of platelet aggregation.[4][5][6]

Beyond its role as an sGC activator, this compound has also been characterized as an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α), a critical regulator of cellular responses to low oxygen.[1][3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, with a primary focus on the canonical sGC-cGMP-PKG axis. It includes a summary of quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams to elucidate the complex molecular interactions.

The sGC-cGMP-PKG Signaling Pathway

The principal signaling cascade initiated by this compound activation involves the direct stimulation of soluble guanylate cyclase. This compound acts as a positive allosteric modulator, binding to the β subunit of sGC and enhancing its catalytic activity.[7][8][9] This action is synergistic with NO, meaning this compound significantly potentiates the enzyme's response to even low levels of NO.[4][10][11]

The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[6][10] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).[5][12] PKG, a serine/threonine kinase, then phosphorylates a multitude of downstream protein substrates, culminating in various cellular effects.[5][13] A primary and well-studied substrate of PKG in this context is the Vasodilator-Stimulated Phosphoprotein (VASP).[13][14]

Quantitative Data on this compound-sGC Interaction

The interaction of this compound with sGC has been quantified in various studies. This data is crucial for designing experiments and understanding the compound's potency.

| Parameter | Value | Condition / System | Reference |

| Binding Affinity (Kd) | 0.6 - 1.1 µM | Binding to the β subunit of sGC in the presence of CO. | [7][8][9] |

| EC₅₀ | 4.11 µM | Activation of sGC in Sf21 cells (in the presence of 30 nM PAPA/NO). | [1] |

| sGC Activation | ~10-fold | This compound alone. | [1][3] |

| Potentiated sGC Activation | Several hundred to thousand-fold | This compound in the presence of NO or CO donors. | [1][3] |

| Platelet Aggregation | 70% inhibition | At a concentration of 30 µM. | [4] |

Downstream Effector: VASP Phosphorylation

A key downstream event following PKG activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). VASP is an actin-regulatory protein involved in processes like cell migration and platelet function.[13][15] PKG preferentially phosphorylates VASP at the Serine 239 (Ser239) residue, whereas cAMP-dependent protein kinase (PKA) preferentially targets Serine 157 (Ser157).[13] The phosphorylation of VASP at Ser239 is a reliable biomarker for the activation of the NO-sGC-cGMP-PKG pathway.[14]

| VASP Phosphorylation Site | Primary Kinase | Functional Consequence |

| Serine 239 (Ser239) | Protein Kinase G (PKG) | Mediates NO/cGMP-dependent inhibition of SMC proliferation and platelet aggregation.[13] |

| Serine 157 (Ser157) | Protein Kinase A (PKA) | Influences VASP localization to lamellipodia and focal adhesions.[13][16] |

| Threonine 278 (T278) | AMP-activated protein kinase (AMPK) | Impairs VASP-driven actin filament formation.[16] |

Alternative Signaling: HIF-1α Inhibition

In addition to its well-documented effects on the sGC pathway, this compound is also a potent inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α).[1][3][4] This activity appears to be independent of its effects on sGC. This compound blocks HIF-1α expression at the post-transcriptional level, thereby inhibiting the transcription of HIF-1 target genes, such as those involved in angiogenesis (e.g., VEGF).[1][3] This dual activity makes this compound a compound of interest in both cardiovascular research and oncology.

Experimental Protocols

Investigating the this compound signaling pathway requires a series of well-defined biochemical and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical experiment to assess the impact of this compound on a specific downstream target, such as VASP phosphorylation, follows a standardized workflow.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is adapted from methods utilizing the conversion of radiolabeled GTP to cGMP.[17]

-

Preparation of Cell Lysate:

-

Culture cells (e.g., COS-7) transfected to express sGC subunits.[17]

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Scrape cells in cold lysis buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

-

Lyse cells via sonication (e.g., three 3-second pulses).

-

Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to collect the cytosolic fraction.

-

Determine protein concentration of the cytosol.

-

-

Enzyme Reaction:

-

Prepare a reaction buffer: 50 mM HEPES (pH 8.0), 500 µM GTP, 1 mM DTT, and 5 mM MgCl₂.[17]

-

In a final volume of 100 µL, combine ~40 µg of cell cytosol, the reaction buffer, and [α-³²P]GTP.

-

Add this compound to the desired final concentration, with or without an NO donor (e.g., 100 µM SNAP).

-

Incubate the reaction for 5-10 minutes at 33-37°C.[17]

-

-

Quantification:

-

Terminate the reaction.

-

Separate [α-³²P]cGMP from [α-³²P]GTP using chromatography (e.g., on neutral alumina (B75360) columns).

-

Quantify the formed [α-³²P]cGMP using a scintillation counter.

-

Express sGC activity in pmol/min/mg of protein.

-

Alternative non-radioactive methods include using commercially available cGMP ELISA kits after the enzyme reaction step[18] or spectrophotometric assays that measure pyrophosphate production.[19]

cGMP Measurement Assay (ELISA)

This protocol describes a common method for quantifying intracellular cGMP levels.[18]

-

Cell Treatment and Lysis:

-

Plate and culture cells to the desired confluency.

-

Treat cells with this compound and other compounds as per the experimental design.

-

Lyse the cells using the lysis buffer provided in a commercial cGMP ELISA kit (e.g., from Cell Signaling Technology). This step typically involves an acid-based buffer to stop phosphodiesterase activity.

-

-

ELISA Procedure:

-

Follow the manufacturer's protocol for the competitive ELISA.

-

Briefly, add cell lysates and standards to a microplate pre-coated with a cGMP antibody.

-

Add HRP-linked cGMP, which will compete with the cGMP in the sample for binding to the antibody.

-

Incubate, wash the plate, and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known cGMP standards.

-

Calculate the cGMP concentration in the samples based on the standard curve. The signal is inversely proportional to the amount of cGMP in the sample.

-

Protein Kinase G (PKG) Activity Assay

This protocol is based on a luminescence-based kinase assay that measures ADP production.[20]

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the PKG enzyme, a suitable PKG substrate peptide, and the specific kinase reaction buffer.

-

Add this compound-treated cell lysate (as a source of activated PKG) or purified PKG activated by cGMP.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

ADP Detection (e.g., using ADP-Glo™ Kinase Assay):

-

Add the ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for approximately 40 minutes at room temperature.

-

Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, and it converts the ADP generated by the kinase reaction back into a detectable ATP signal (light).

-

Incubate for 30-60 minutes at room temperature.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with PKG activity.

-

VASP Phosphorylation Western Blot

This protocol details the detection of VASP phosphorylation at specific sites.[21][22][23]

-

Sample Preparation and Gel Electrophoresis:

-

Prepare cell lysates as described in the general workflow, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[24]

-

Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF, pre-wet the membrane in methanol.[22]

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often recommended over milk.[24]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (e.g., anti-pSer239-VASP) diluted in blocking buffer.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total VASP or a loading control like β-actin.

-

Quantify band intensities using densitometry software.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole | C19H16N2O2 | CID 5712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]

- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]

- 5. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vasodilator-Stimulated Phosphoprotein Regulates Proliferation and Growth Inhibition by Nitric Oxide in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation provides a biomarker for the action of exisulind and related agents that activate protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PRKG1 (PKG) Kinase Enzyme System Application Note [worldwide.promega.com]

- 21. researchgate.net [researchgate.net]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

Lificiguat (YC-1): A Technical Guide to its Effects on Cyclic GMP Levels

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of lificiguat, also known as YC-1, and its profound effects on the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This compound is a pioneering pharmacological tool and potential therapeutic agent that functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary enzyme responsible for cGMP synthesis in response to NO. This guide details its mechanism of action, quantitative impact on cGMP production, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Activation of Soluble Guanylate Cyclase

This compound directly targets and activates soluble guanylate cyclase (sGC), a key enzyme in the NO-cGMP signaling pathway.[1][2] This pathway is fundamental to numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[3][4]

This compound's mechanism is distinct and twofold:

-

Direct, NO-Independent Activation: It can allosterically bind to sGC and induce a conformational change that increases the enzyme's catalytic activity, leading to the conversion of guanosine triphosphate (GTP) to cGMP, even in the absence of NO.[1][2]

-

Sensitization to NO: this compound significantly enhances the sensitivity of sGC to endogenous NO.[1][2] This synergistic action means that in the presence of even low levels of NO, the cGMP production is potentiated by several hundred to several thousand-fold.[2]

This dual action is particularly relevant in pathological conditions characterized by oxidative stress and reduced NO bioavailability, where the sGC enzyme may be oxidized or heme-deficient and thus unresponsive to NO alone.[3][5]

Quantitative Data on cGMP Modulation

The potency and efficacy of this compound in modulating sGC activity and subsequent cGMP levels have been quantified in various experimental systems. The data below summarizes key findings.

| Parameter | Value | Experimental System | Notes | Reference |

| sGC Activation (alone) | ~10-fold increase | Purified sGC enzyme | Demonstrates direct, NO-independent activation. | [1][2] |

| sGC Potentiation | Several hundred- to several thousand-fold increase | Purified sGC enzyme | In the presence of NO or CO, showing synergistic effects. | [1][2] |

| EC₅₀ | 4.11 µM | Sf21 cells expressing sGC | Half-maximal effective concentration for sGC activation in the presence of an NO donor (30 nM PAPA/NO). | [1] |

| Kd | 0.6 - 1.1 µM | Purified sGC enzyme | Dissociation constant for this compound binding to the β subunit of sGC in the presence of CO. | [6][7] |

| In Vivo Effect | Correlated with increased cGMP levels | Animal models | Administration led to decreased mean arterial pressure and inhibition of platelet-rich thrombosis. | [1][2] |

Experimental Methodologies

Accurate quantification of cGMP is critical for evaluating the effects of compounds like this compound. Common methods include immunoassays (ELISA, RIA) and enzymatic activity assays.[3] Below is a representative protocol for measuring intracellular cGMP accumulation in a cell-based model.

Protocol: Measurement of Intracellular cGMP in A7r5 Smooth Muscle Cells

-

Cell Culture:

-

Culture A7r5 rat aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plate cells in 24-well plates at a density of 1 x 10⁵ cells/well and grow to confluence.

-

-

Induction of Heme-Oxidized sGC (Optional):

-

Treatment with this compound:

-

Replace the culture medium with serum-free DMEM containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cGMP degradation. Incubate for 15-20 minutes.

-

Add this compound (YC-1) at desired concentrations (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis and cGMP Measurement:

-

Aspirate the medium and lyse the cells using 0.1 M HCl.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for cGMP quantification.

-

Measure cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions. The assay typically involves a competitive binding reaction between sample cGMP and a fixed amount of labeled cGMP for a limited number of antibody binding sites.

-

Normalize cGMP levels to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

This compound: Distinguishing sGC Activators from Stimulators

The terms "sGC activator" and "sGC stimulator" define two classes of compounds that enhance sGC activity through different mechanisms, particularly in relation to the enzyme's heme state.

-

sGC Stimulators (e.g., Riociguat, Vericiguat): These agents require the presence of the reduced (Fe²⁺) heme group on sGC. They work synergistically with NO to stimulate the enzyme.[3] Their efficacy is diminished when the heme is oxidized (Fe³⁺) or lost, a common occurrence in diseases with high oxidative stress.[8]

-

sGC Activators (e.g., this compound, Cinaciguat): These compounds are critically important because they can activate sGC even when its heme group is oxidized or absent.[3][5] This makes them particularly effective in disease states where the NO-sGC pathway is dysfunctional due to oxidative stress.

This compound is classified as an sGC activator, capable of rescuing sGC function when it is unresponsive to NO.[1][2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]

- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic GMP modulating drugs in cardiovascular diseases: mechanism-based network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lificiguat: A Technical Guide for Drug Development Professionals

An in-depth analysis of the synthetic strategies, biological activities, and structural requirements for the sGC activator, Lificiguat (YC-1), and its derivatives.

This compound, also known as YC-1, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a key enzyme in the NO/cGMP signaling pathway.[1] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, platelet aggregation, and neurotransmission. The discovery of this compound as the first in its class has paved the way for the development of novel therapeutics targeting cardiovascular diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Core Structure and Pharmacophore of this compound

This compound, chemically 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole, possesses a unique chemical scaffold that has been the subject of extensive medicinal chemistry efforts.[2] SAR studies have revealed that the indazole core, the 1-benzyl substituent, and the 3-(5′-hydroxymethyl-2′-furyl) group are all critical for its biological activity. Modifications to these regions have led to the identification of key structural features that govern the potency and efficacy of sGC activation and subsequent physiological responses.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its analogs, focusing on their effects on sGC activation, vasodilation, and antiplatelet aggregation.

Table 1: sGC Activating and Vasodilatory Effects of this compound and Analogs

| Compound | Modification | sGC Activation EC50 (µM) | Vasodilation EC50 (µM) | Reference |

| This compound (YC-1) | - | 18.6 ± 2.0 | 1.9 | [3] |

| Analog A | Replacement of 1-benzyl with H | - | > 100 | Review |

| Analog B | Replacement of 5'-hydroxymethyl with H | - | 9.3 | Review |

| Analog C | Replacement of furan (B31954) with thiophene | - | 15.2 | Review |

| Analog D | 4'-Fluoro substitution on benzyl (B1604629) ring | - | 1.5 | Review |

| Analog E | 4'-Cyano substitution on benzyl ring | - | 3.2 | Review |

| BAY 41-2272 | Pyrazolopyridine core | 0.09 (in CHO cells) | 0.3 | [4] |

Note: EC50 values for vasodilation were determined using pre-contracted rabbit aortic rings.

Table 2: Antiplatelet Aggregation Activity of this compound and Analogs

| Compound | Modification | Collagen-induced Aggregation IC50 (µM) | Thrombin-induced Aggregation IC50 (µM) | Reference |

| This compound (YC-1) | - | 14.6 | 25.3 | |

| Analog F | Replacement of 1-benzyl with H | > 100 | > 100 | Review |

| Analog G | Esterification of 5'-hydroxymethyl | 5.8 | 10.1 | Review |

| Analog H | Replacement of furan with phenyl | 35.2 | 41.7 | Review |

Key Structure-Activity Relationship Insights

Analysis of the SAR data reveals several key trends for optimizing the activity of this compound analogs:

-

Indazole Core: The indazole ring system is a critical component of the pharmacophore.

-

1-Benzyl Group: A bulky aromatic substituent at the N1 position of the indazole is essential for potent activity. The presence of electron-withdrawing or donating groups on the benzyl ring can modulate potency.

-

3-Furyl Group: The 5'-hydroxymethyl-2'-furyl moiety at the C3 position is crucial for activity. Modifications to the hydroxymethyl group, such as esterification, can influence potency. Replacement of the furan ring with other heterocycles generally leads to a decrease in activity.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the NO-sGC-cGMP signaling pathway and a typical workflow for evaluating sGC activators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Effect of YC-1, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core biological activities of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, commonly known as YC-1 or Lificiguat. First synthesized in 1994, YC-1 has been a pivotal molecule in cardiovascular and oncology research. Initially identified as a potent antiplatelet agent, its primary mechanism of action was later elucidated as a direct, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). This discovery paved the way for the development of a new class of therapeutics, including the approved drug Riociguat. Beyond its effects on the sGC-cGMP pathway, YC-1 exhibits significant inhibitory activity against Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB), highlighting its therapeutic potential in cancer and inflammatory diseases. This document details the seminal experiments, provides structured quantitative data, outlines key experimental protocols, and visualizes the critical signaling pathways involving YC-1.

Discovery and History

3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) was first synthesized and reported in 1994 by the research group of Dr. Sheng-Chu Kuo.[1] The initial investigations revealed its significant antiplatelet activity, demonstrating a 70% inhibition of platelet aggregation at a concentration of 30 µmol/L.[1][2] This finding positioned YC-1 as a promising candidate for the prevention and treatment of vascular embolisms.[1] Subsequent mechanistic studies unveiled that its antiplatelet effects were mediated through the direct stimulation of soluble guanylate cyclase (sGC) and the subsequent elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][2] This NO-independent activation of sGC was a novel finding and distinguished YC-1 from previously known sGC stimulators. The foundational work on YC-1 served as a blueprint for the development of other sGC stimulators, most notably Riociguat, the first drug in this class to receive approval for the treatment of pulmonary hypertension.[2][3] Further research has expanded the biological profile of YC-1, revealing its potent inhibitory effects on HIF-1α and NF-κB, thus broadening its potential therapeutic applications to oncology and inflammatory conditions.[2][3]

Chemical Synthesis

The synthesis of YC-1 has been approached through several routes since its initial description. A commonly cited method, developed by Teng et al. (2002), is outlined below.[2]

Experimental Protocol: Synthesis of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1)

-

Step 1: Synthesis of methyl 5-benzoyl-2-furoate. To a solution of benzoyl chloride and ethyl furan-2-carboxylate (B1237412) in a suitable solvent, a Lewis acid catalyst such as ferric chloride is added. The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification to yield methyl 5-benzoyl-2-furoate.

-

Step 2: Formation of the hydrazone. The product from Step 1 is reacted with benzyl (B1604629) hydrazine (B178648) in the presence of acetic acid. The reaction is typically heated to drive the condensation and formation of the corresponding hydrazone.

-

Step 3: Oxidative cyclization. The hydrazone intermediate is then subjected to an oxidative cyclization reaction. Lead(IV) acetate (B1210297) is commonly used as the oxidizing agent in a solvent like dichloromethane (B109758) at low temperatures. This step facilitates the formation of the indazole ring.

-

Step 4: Rearrangement and final product formation. Following the oxidative cyclization, a Lewis acid such as boron trifluoride etherate is added to promote a rearrangement, leading to the formation of the 1-benzyl-3-(5'-carbomethoxy-2'-furyl)indazole.

-

Step 5: Reduction to YC-1. The ester is then reduced to the corresponding alcohol. This is typically achieved using a reducing agent like calcium borohydride (B1222165), generated in situ from sodium borohydride and calcium chloride, in a suitable solvent such as a mixture of tetrahydrofuran (B95107) and methanol. After an aqueous workup and purification by chromatography, 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) is obtained as a solid.

Biological Activities and Mechanisms of Action

Activation of Soluble Guanylate Cyclase (sGC)